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Compound of Interest

Compound Name: 4-Aminochroman-3-ol

Cat. No.: B1641235

An In-depth Technical Guide to 4-Aminochroman-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthetic approaches for 4-Aminochroman-3-ol. This molecule, belonging to the chroman
class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry
and drug discovery due to its structural similarity to biologically active natural products and
synthetic drugs. The presence of vicinal amino and alcohol functional groups on a rigid scaffold
makes it an attractive starting point for developing novel therapeutic agents.

Chemical Structure and Stereochemistry

4-Aminochroman-3-ol possesses a bicyclic structure consisting of a dihydropyran ring fused
to a benzene ring. The core structure contains two adjacent stereocenters at the C3 and C4
positions, giving rise to four possible stereoisomers (two enantiomeric pairs). The relative
orientation of the hydroxyl (-OH) and amino (-NHz) groups defines the cis and trans
diastereomers.

The most commonly cited stereoisomer is (3S,4S)-4-Aminochroman-3-ol, which corresponds
to the cis configuration where the hydroxyl and amino groups are on the same face of the
dihydropyran ring. This specific isomer is identified by the CAS number 138603-50-6. The rigid
chroman backbone, combined with the defined stereochemistry of its functional groups, is
critical for determining its interaction with biological targets.
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Key Structural Features:
o Chroman Core: A privileged scaffold in medicinal chemistry.

 Vicinal Amino Alcohol: Functional groups capable of forming multiple hydrogen bonds, crucial
for molecular recognition at enzyme or receptor binding sites.

o Defined Stereochemistry: The cis-(3S,4S) configuration provides a specific three-
dimensional arrangement for interaction with chiral biological macromolecules.

Chemical and Physical Properties

Quantitative experimental data for 4-Aminochroman-3-ol is not widely published. The table
below summarizes its fundamental properties based on available information. For context,
computed properties for a closely related analogue, (3S,4S)-4-Amino-8-methoxychroman-3-ol,
are also included to provide an estimate of its physicochemical profile.
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Property Value Citation

(3S,4S)-4-Amino-3,4-dihydro-
IUPAC Name [1]
2H-chromen-3-ol

cis-4-Amino-3-chromanol,
Synonyms _ [1]
(3S,4S)-4-Aminochroman-3-ol

CAS Number 138603-50-6 [1]
Molecular Formula CoH11NO:2 [1]
Molecular Weight 165.19 g/mol [1]
Melting Point Not reported in the literature
Boiling Point Not reported in the literature
Solubility Not reported in the literature
pKa Not reported in the literature

-0.1 (Value for analogue:
Computed XLogP3-AA (3S,4S)-4-Amino-8- [2]

methoxychroman-3-ol)

64.7 A2 (Value for analogue:
Computed TPSA (3S,4S)-4-Amino-8- [2]

methoxychroman-3-ol)

2 (Value for analogue:
H-Bond Donor Count (3S,4S)-4-Amino-8- [2]

methoxychroman-3-ol)

4 (Value for analogue:
H-Bond Acceptor Count (3S,4S)-4-Amino-8- [2]

methoxychroman-3-ol)

Experimental Protocols: Representative Synthesis

While a specific, published protocol for (3S,4S)-4-Aminochroman-3-ol is not readily available,
a robust and stereocontrolled synthesis can be devised based on well-established chemical
transformations. The following multi-step protocol outlines a representative pathway starting
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from 2H-chromene, which leverages the regio- and stereoselective ring-opening of an epoxide

intermediate.[3][4]

Logical Workflow for Synthe

Sis

Representative Synthetic Workflow for (3S,4S)-4-Aminochroman-3-ol
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Caption: A three-step synthetic pathway to the target compound.
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Detailed Methodologies

Step 1: Epoxidation of 2H-Chromene

Dissolve 2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a
round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs).

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under reduced pressure to
yield the crude chromene epoxide, which can be used in the next step without further
purification.

Step 2: Regio- and Stereoselective Ring-Opening of Epoxide

To a solution of the crude chromene epoxide (1.0 eq) in a mixture of ethanol and water (e.g.,
4:1 vlv), add sodium azide (NaNs, ~1.5 eq) and ammonium chloride (NH4Cl, ~1.2 eq).[3]

Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. The reaction proceeds
via an Sn2 mechanism, with the azide nucleophile attacking the benzylic C4 position,
resulting in inversion of stereochemistry and formation of the trans-azido alcohol.[3][4]

After cooling to room temperature, remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na=SOa, filter, and concentrate to give
the crude trans-4-azidochroman-3-ol. This intermediate can be purified by column
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chromatography on silica gel.
Step 3: Staudinger Reduction of the Azido Alcohol
» Dissolve the purified trans-4-azidochroman-3-ol (1.0 eq) in tetrahydrofuran (THF).

o Add triphenylphosphine (PPhs, ~1.2 eq) to the solution at room temperature. Effervescence
(N2 gas evolution) should be observed.[5]

« Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material
is consumed (monitored by TLC or IR spectroscopy).

o Add water (~5-10 eq) to the reaction mixture to hydrolyze the intermediate
iminophosphorane. Stir for an additional 4-6 hours.[5][6]

o Remove the THF under reduced pressure.

 Acidify the aqueous residue with 1M HCI and wash with diethyl ether or ethyl acetate to
remove the triphenylphosphine oxide byproduct.

» Basify the aqueous layer with a saturated NaHCOs solution or dilute NaOH until pH > 9.
o Extract the final product, cis-4-Aminochroman-3-ol, with ethyl acetate or DCM (3x).

o Combine the organic layers, dry over NazSOa, filter, and concentrate to yield the final
product, which can be further purified by crystallization or chromatography.

Biological and Pharmacological Context

The chroman-4-one framework, closely related to 4-aminochroman-3-ol, is recognized as a
"privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide
array of biological activities. Derivatives have been explored for various therapeutic
applications, including as anticancer, antibacterial, and antifungal agents.

While the specific biological targets of 4-Aminochroman-3-ol are not well-documented, its
structure suggests potential as an enzyme inhibitor. The vicinal amino alcohol motif can chelate
metal ions in metalloenzymes or form critical hydrogen bond interactions within an active site,
mimicking a transition state or displacing a natural substrate.
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Hypothetical Mechanism of Action: Enzyme Inhibition

For drug development professionals, a key application of a novel scaffold is to serve as a
template for designing enzyme inhibitors. The diagram below illustrates a conceptual model
where 4-Aminochroman-3-ol acts as a competitive inhibitor of a hypothetical enzyme (e.g., a

kinase, protease, or reductase).
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Conceptual Mechanism: Competitive Enzyme Inhibition
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Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
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In this model, 4-Aminochroman-3-ol binds reversibly to the enzyme's active site, preventing
the natural substrate from binding and thereby inhibiting the catalytic reaction that leads to
product formation. This type of interaction is fundamental to the mechanism of many modern
drugs.

Conclusion

4-Aminochroman-3-ol, particularly the cis-(3S,4S) stereoisomer, is a chiral building block with
significant potential for the synthesis of complex molecules and novel drug candidates. While
detailed experimental data on its physical properties remain sparse, its structure is well-
defined, and logical, stereocontrolled synthetic routes can be readily devised from available
precursors. Its rigid chroman scaffold and strategically placed hydrogen-bonding functional
groups make it a compelling starting point for structure-based drug design, particularly in the
development of enzyme inhibitors. Further research into its biological activities is warranted to
fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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